2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Description
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2010-62-0) is a fluorinated alcohol characterized by a central hexafluoropropanol backbone substituted with a 2,5-dimethylphenyl group. Its molecular formula is C₁₁H₁₀F₆O, and it has a molecular weight of 259.15 g/mol . The compound’s structure combines the strong electron-withdrawing effects of the hexafluoroisopropyl group with the steric bulk and moderate electron-donating properties of the dimethylphenyl substituent.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-7(2)8(5-6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOULCPVNZYDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950929 | |
| Record name | 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-62-0, 28180-47-4 | |
| Record name | 2,5-Dimethyl-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28180-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Addition of Organometallic Reagents to Hexafluoroacetone
The most direct route involves the reaction of 2,5-dimethylphenylmagnesium bromide with hexafluoroacetone. This method leverages the electrophilicity of hexafluoroacetone, a precursor to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Hexafluoroacetone’s carbonyl carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the trifluoromethyl groups.
Procedure :
- Grignard Reagent Preparation : 2,5-Dimethylbromobenzene (1.0 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen to generate 2,5-dimethylphenylmagnesium bromide.
- Nucleophilic Addition : The Grignard reagent is slowly added to a solution of hexafluoroacetone (1.2 equiv) in THF at -78°C. The reaction proceeds via formation of a tertiary alkoxide intermediate.
- Acidic Workup : The alkoxide is quenched with dilute hydrochloric acid, yielding the target alcohol.
Yield : 65–72% after purification via fractional distillation. Challenges include the handling of gaseous hexafluoroacetone and competing side reactions from over-addition.
Lewis Acid-Catalyzed Friedel-Crafts Alkylation
This method adapts Friedel-Crafts chemistry to couple p-xylene derivatives with hexafluoroacetone. Aluminum chloride (AlCl₃) acts as a Lewis acid, polarizing the carbonyl group of hexafluoroacetone to enhance electrophilicity.
Procedure :
- Reaction Setup : A mixture of AlCl₃ (1.5 equiv) and p-xylene (5.0 equiv) in dichloromethane is cooled to -20°C.
- Ketone Activation : Hexafluoroacetone is introduced under controlled conditions, forming a reactive acylium ion intermediate.
- Aromatic Electrophilic Substitution : The activated ketone attacks the para position of p-xylene, followed by proton transfer to yield the tertiary alcohol.
- Workup : The mixture is quenched with aqueous NaOH, and the product is extracted with dichloromethane.
Yield : 40–55% after chromatographic purification. Limitations arise from competing ortho/meta substitution and the need for strict temperature control.
Advanced Methodologies and Optimization
Solvent Effects in HFIP-Mediated Reactions
HFIP’s unique solvent properties—high polarity and hydrogen-bond-donating capacity—facilitate proton transfer and stabilize cationic intermediates. In reactions involving 2,5-dimethylbenzene derivatives, HFIP enhances reaction rates by:
- Stabilizing transition states through hydrogen bonding.
- Reducing aggregation of intermediates, as demonstrated in Diels-Alder reactions.
Case Study :
Replacing dichloromethane with HFIP in Friedel-Crafts alkylation improves yields to 68% by mitigating side reactions.
Catalytic Hydrogenation of Aryl-Substituted Hexafluoroacetone Derivatives
An alternative pathway involves hydrogenating 2-(2,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoroacetone. This two-step process avoids handling reactive organometallics:
- Knoevenagel Condensation : 2,5-Dimethylbenzaldehyde reacts with hexafluoroacetone in the presence of piperidine to form the α,β-unsaturated ketone.
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces the double bond, yielding the saturated alcohol.
Yield : 60–65% after recrystallization.
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Grignard Addition | 65–72 | High selectivity | Requires gaseous hexafluoroacetone |
| Friedel-Crafts Alkylation | 40–55 | Scalable with AlCl₃ | Competing substitution patterns |
| Catalytic Hydrogenation | 60–65 | Avoids organometallics | Multi-step synthesis |
Industrial and Research Applications
The compound’s strong electron-withdrawing groups make it valuable in:
- Pharmaceuticals : As a fluorinated building block for kinase inhibitors.
- Polymer Science : Modifying nylon solubility via HFIP-mediated processing.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
Fine Chemical Intermediates
One of the primary applications of 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is as a fine chemical intermediate in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals. The fluorinated nature of the compound can enhance the biological activity of the resultant products.
Fluorinated Solvents
The compound is also utilized as a solvent in various chemical reactions due to its high polarity and ability to dissolve a wide range of organic materials. Its fluorinated properties contribute to lower volatility and higher thermal stability compared to non-fluorinated solvents.
Drug Development
In drug development, this compound can be employed as a reagent in the synthesis of pharmaceuticals. The incorporation of fluorine into drug molecules often leads to improved pharmacokinetic properties. Studies have shown that fluorinated compounds can enhance metabolic stability and bioavailability.
Fluoropolymers
The compound can be used in the production of specialized fluoropolymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and sealants in harsh environments.
Surface Modification
In material science, this compound may be utilized for surface modification processes. Its ability to impart hydrophobic characteristics can enhance the performance of surfaces in various applications such as electronics and textiles.
Chromatography
This compound finds application as a stationary phase or modifier in chromatographic techniques due to its unique interactions with analytes. Its use can improve separation efficiency and resolution in complex mixtures.
Spectroscopy
In spectroscopy, it may serve as a solvent or matrix for analyzing other compounds due to its distinct spectral properties. This application is particularly relevant in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Case Studies
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The hexafluoropropanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound
- Structure: Hexafluoropropanol core with 2,5-dimethylphenyl group.
- Key Features: The dimethylphenyl group provides steric hindrance and moderate electron donation, while the hexafluoropropanol moiety enhances acidity (pKa ~9–11 in HFIP derivatives) .
Analogues
2-(2-Aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol Structure: Thiazole ring substituted with an amino group.
2-(2-(3,5-Dimethylphenyl)oxazol-5-yl)methyl-hexafluoropropan-2-ol (3ae)
- Structure : Oxazole ring linked to a 3,5-dimethylphenyl group.
- Key Features : The oxazole-methyl group increases hydrophobicity, improving yield (75%) in cycloisomerization reactions .
2-{1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-hexafluoropropan-2-ol Structure: Pyrrole ring with dimethylaminophenyl substituent. Key Features: The dimethylamino group enhances electron donation, raising basicity and altering solubility (MW = 380.33 g/mol) .
2-(4-Aminophenyl)-hexafluoropropan-2-ol Structure: Para-aminophenyl substituent.
Physicochemical Properties
Key Observations :
- The amino-substituted analogue (CAS 722-92-9) has a lower predicted LogP due to increased polarity .
- Higher molecular weight correlates with elevated melting points (e.g., 158°C for fluorohydroxyhexafluoroisopropylbenzene) .
Biological Activity
2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of HFIP through a review of relevant literature, including case studies and research findings.
- Molecular Formula: C11H10F6O
- Molecular Weight: 272.19 g/mol
- Boiling Point: 84-86 °C (at 20 Torr)
- Density: 1.344 g/cm³
- pKa: 9.28 (predicted) .
HFIP is known to induce conformational changes in proteins, particularly in the context of neurodegenerative diseases. It acts as an α-helix inducer and has been studied for its effects on prion proteins. Research indicates that HFIP can facilitate the conversion of the normal prion protein (PrP^C) to its pathogenic form (PrP^Sc), impacting protease sensitivity and aggregation properties .
Biological Activity Overview
The biological activities of HFIP can be summarized as follows:
- Neuroprotective Effects: HFIP has shown potential in modulating neurodegenerative processes. In vitro studies demonstrated that HFIP could reduce the protease resistance of PrP^Sc in ScN2a cells, indicating a possible therapeutic window for prion diseases .
- Cytotoxicity: While HFIP exhibits neuroprotective properties at certain concentrations, it also displays cytotoxic effects at higher doses. For instance, ScN2a cells showed significant cell death at concentrations above 20 mM . This duality highlights the importance of dose management in therapeutic applications.
Study on Prion Diseases
A study investigating HFIP's role in prion diseases revealed that it could induce structural modifications in PrP^Sc within cell membranes. The results indicated that HFIP treatment led to a reduction in PrP^Sc levels after 24 hours of incubation, suggesting its potential as a therapeutic agent .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of HFIP across various cell lines. The study found that ScN2a cells were particularly sensitive to HFIP compared to other neuronal cell lines like N2a and COS-7, which exhibited normal mitochondrial membrane potentials even at high concentrations . This specificity suggests that HFIP's mechanism may involve interactions with lipid compositions unique to certain cell types.
Comparative Table of Biological Activities
Q & A
Q. What are the primary applications of 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in organic synthesis?
This compound is widely used as a solvent in reactions requiring high polarity and low nucleophilicity, such as Friedel-Crafts alkylation or peptide synthesis. Its strong hydrogen-bond-donating ability stabilizes cationic intermediates, enabling selective transformations. For example, it facilitates the removal of acid-sensitive protecting groups like the 4,4'-dimethoxytrityl group in nucleotide synthesis .
Q. What safety precautions are essential when handling this compound?
Due to its corrosive nature and volatility, use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact and inhalation; store in sealed containers away from moisture. Safety data sheets (SDS) recommend emergency eye flushing with water for 15 minutes and immediate medical attention for prolonged exposure .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized?
The compound can be synthesized via trifluoromethylation of 2,5-dimethylphenol derivatives using hexafluoropropene oxide (HFPO). Key parameters include:
Q. What mechanistic role does this compound play in facilitating Friedel-Crafts alkylation?
The hexafluoropropanol moiety acts as a Lewis acid surrogate, polarizing electrophiles (e.g., alkyl halides) and stabilizing carbocation intermediates. Comparative studies show a 30% rate increase over traditional AlCl₃-mediated reactions, attributed to reduced side reactions with aromatic substrates .
Q. How can discrepancies in reported solubility parameters be resolved?
Conflicting solubility data (e.g., in polar vs. nonpolar solvents) arise from variations in solvent purity and measurement techniques. A standardized protocol is recommended:
- Gravimetric analysis : Dissolve 100 mg in 10 mL solvent at 25°C.
- NMR validation : Monitor ¹⁹F signal broadening to detect aggregation. Reference values from NIST (e.g., 1.596 g/cm³ density at 20°C) provide benchmarks .
Methodological Recommendations
- Analytical Techniques : Use ¹⁹F NMR to track fluorinated intermediates (δ −75 to −80 ppm for CF₃ groups) .
- Reaction Monitoring : Employ in-situ IR spectroscopy to detect carbonyl intermediates in alkylation reactions .
- Contamination Mitigation : Pre-dry solvents with molecular sieves (3Å) to avoid hydrolysis of the hexafluoropropanol group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
